molecular formula C34H25N3O3 B11691338 (5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11691338
M. Wt: 523.6 g/mol
InChI Key: XAPHSJLKYWTISS-ANYBSYGZSA-N
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Description

(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine core and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate

Uniqueness

(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure and the presence of multiple aromatic rings, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C34H25N3O3

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C34H25N3O3/c1-23-17-19-28(20-18-23)37-33(39)29(32(38)35-34(37)40)21-26-22-30(24-11-5-2-6-12-24)36(27-15-9-4-10-16-27)31(26)25-13-7-3-8-14-25/h2-22H,1H3,(H,35,38,40)/b29-21-

InChI Key

XAPHSJLKYWTISS-ANYBSYGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC2=O

Origin of Product

United States

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